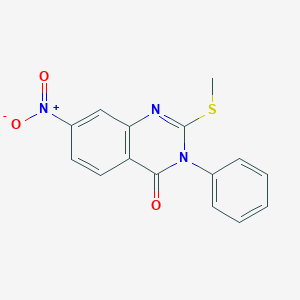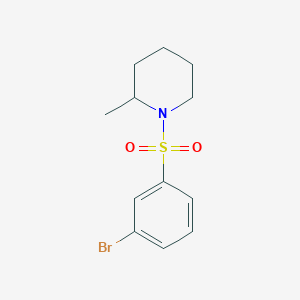![molecular formula C22H21NO4S B12623131 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate CAS No. 920804-54-2](/img/structure/B12623131.png)
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is an organic compound that features a complex structure with both aromatic and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate typically involves a multi-step process:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under acidic conditions to form the N-(2-phenylethyl)glycine intermediate.
Coupling with Phenyl Benzenesulfonate: The intermediate is then reacted with phenyl benzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would typically include:
Large-scale synthesis of intermediates: Using bulk quantities of glycine and 2-phenylethylamine.
Automated coupling reactions: Employing advanced control systems to maintain optimal reaction conditions.
Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
- N-Phenylacetamide sulfonamides
Comparison
4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is unique due to its specific combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties
特性
CAS番号 |
920804-54-2 |
|---|---|
分子式 |
C22H21NO4S |
分子量 |
395.5 g/mol |
IUPAC名 |
[4-[2-(2-phenylethylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H21NO4S/c24-22(17-23-16-15-18-7-3-1-4-8-18)19-11-13-20(14-12-19)27-28(25,26)21-9-5-2-6-10-21/h1-14,23H,15-17H2 |
InChIキー |
SKXUMNXKLBZFJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
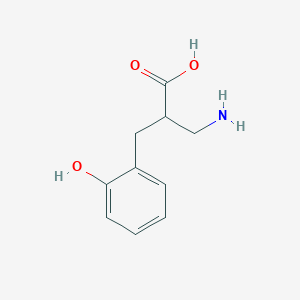
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
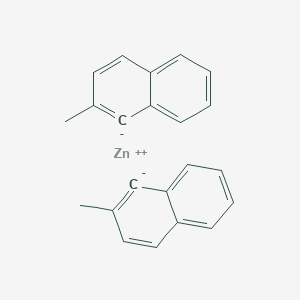
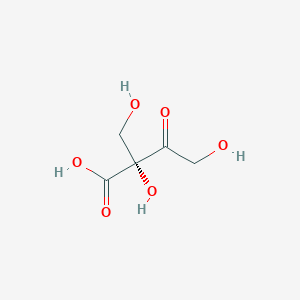
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
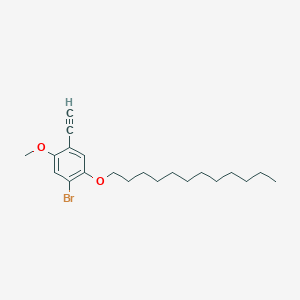
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
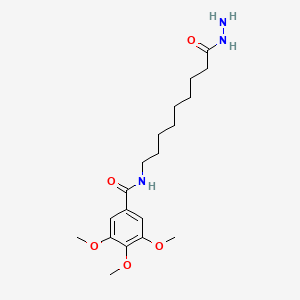
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)
